N-Xantphos: A Comprehensive Technical Guide to its Structure, Synthesis, and Applications
N-Xantphos: A Comprehensive Technical Guide to its Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Xantphos, a key bidentate phosphine ligand in modern synthetic chemistry. This document details its core structure, provides a step-by-step synthesis protocol, summarizes key quantitative data, and illustrates its role in catalytic cycles.
N-Xantphos: Structure and Properties
N-Xantphos, chemically known as 4,6-Bis(diphenylphosphino)phenoxazine, is a specialized organophosphorus compound highly valued for its role as a ligand in transition-metal catalysis.[1] Its rigid xanthene-based backbone and the electronic properties of the phenoxazine ring system impart unique catalytic activities, particularly in palladium-catalyzed cross-coupling reactions.
The structural formula of N-Xantphos is presented below:
Chemical Structure:
(Note: This is a simplified 2D representation. The actual molecule has a more complex 3D geometry.)
The key structural feature of N-Xantphos is the phenoxazine core, which provides a rigid scaffold for the two diphenylphosphino groups. This rigidity, combined with the bite angle of the ligand, plays a crucial role in its catalytic efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of N-Xantphos is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4,6-Bis(diphenylphosphino)phenoxazine | [1] |
| Synonyms | NiXantphos, N-Xantphos | [2][3] |
| CAS Number | 261733-18-0 | |
| Molecular Formula | C36H27NOP2 | |
| Molecular Weight | 551.55 g/mol | |
| Appearance | White to off-white or pale yellow crystalline powder | [3] |
| Melting Point | 256-262 °C | [3] |
| Solubility | Miscible with water | [3] |
Spectroscopic Data
The following table summarizes the key nuclear magnetic resonance (NMR) spectroscopic data for N-Xantphos.
| Nucleus | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | 5.16 (s, 1H, NH), 5.97 (d, 2H), 6.34 (bd, 2H), 6.58 (t, 2H), 7.17–7.23 (bs, 20H) | [4][5] |
| ¹³C NMR | 113.7 (CH), 123.7 (CH), 125.8 (CH), 128.1 (CH), 128.2 (CH), 128.3 (C), 131.3 (bs, CN), 133.9 (CH), 134.0 (C), 136.7 (C) | [4] |
| ³¹P NMR | -19.0 | [4] |
Synthesis of N-Xantphos
The synthesis of N-Xantphos is a multi-step process that can be adapted from established literature procedures.[4][5] The overall synthesis yields yellow crystals of the final product with a reported yield of approximately 70%.[5]
Synthetic Pathway Overview
The synthesis of N-Xantphos generally proceeds through a three-step sequence starting from phenoxazine. The following diagram illustrates the high-level workflow.
Caption: High-level overview of the N-Xantphos synthesis pathway.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on literature reports.[4][5] Researchers should consult the original publications for specific reaction conditions and safety precautions.
Step 1: Bromination of Phenoxazine
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Reactants: Phenoxazine, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., dichloromethane).
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Procedure: Dissolve phenoxazine in the solvent and cool the mixture in an ice bath. Add NBS portion-wise while stirring. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography to obtain 4,6-dibromophenoxazine.
Step 2: Lithiation of Dibromophenoxazine
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Reactants: 4,6-dibromophenoxazine, a strong organolithium base (e.g., n-butyllithium), and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure: Dissolve the dibromophenoxazine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add the organolithium base dropwise and stir the mixture for a specified time.
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Note: This step generates the highly reactive 4,6-dilithiophenoxazine intermediate in situ.
Step 3: Phosphination to Yield N-Xantphos
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Reactants: The in situ generated 4,6-dilithiophenoxazine and chlorodiphenylphosphine.
-
Procedure: To the cold solution of the dilithio intermediate, add chlorodiphenylphosphine dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography to afford N-Xantphos as yellow crystals.[5]
Role in Palladium-Catalyzed Cross-Coupling Reactions
N-Xantphos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. Its deprotonatable N-H group can play a crucial role in the catalytic cycle, particularly in reactions involving unactivated aryl chlorides.[2]
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction utilizing N-Xantphos.
Caption: Generalized workflow of a Pd-catalyzed cross-coupling reaction.
In this cycle, N-Xantphos coordinates to the palladium center, influencing its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination. The specific mechanism and the role of the N-H group can vary depending on the reaction conditions and substrates.
Conclusion
N-Xantphos is a versatile and powerful ligand with significant applications in academic and industrial research. Its robust structure and tunable electronic properties make it an invaluable tool for the synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals. The detailed understanding of its synthesis and catalytic behavior, as outlined in this guide, is crucial for its effective application in modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE | 261733-18-0 [chemicalbook.com]
- 3. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Bis(diphenylphosphino)phenoxazine (nixantphos) - PMC [pmc.ncbi.nlm.nih.gov]
